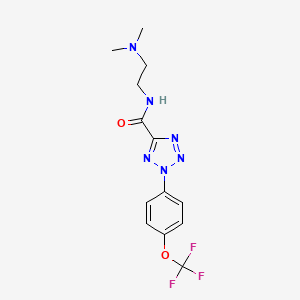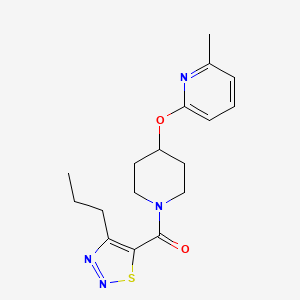![molecular formula C27H25NO3S B2696005 methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate CAS No. 932351-74-1](/img/structure/B2696005.png)
methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with methylbenzyl groups and functionalized with both oxy and thio groups
Applications De Recherche Scientifique
methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Methylbenzyl Groups: The methylbenzyl groups can be introduced via Friedel-Crafts alkylation, where the quinoline core reacts with methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Functionalization with Oxy and Thio Groups: The oxy and thio groups can be introduced through nucleophilic substitution reactions. For example, the quinoline derivative can react with 4-methylbenzyl alcohol and 4-methylbenzyl thiol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxy and thio groups can be reduced to their corresponding alcohol and thiol using reducing agents like lithium aluminum hydride.
Substitution: The methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methylbenzyl chloride, aluminum chloride, sodium hydroxide.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol, thiol.
Substitution: Various substituted quinoline derivatives.
Mécanisme D'action
The mechanism of action of methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s functional groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate: Unique due to the presence of both oxy and thio functional groups.
Methyl 4-((4-methylbenzyl)oxy)quinoline-3-carboxylate: Lacks the thio group, which may affect its chemical properties and applications.
Methyl 4-((4-methylbenzyl)thio)quinoline-3-carboxylate:
Uniqueness
This compound is unique due to the simultaneous presence of oxy and thio functional groups, which impart distinct chemical properties and potential applications. This dual functionality allows for a broader range of chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
methyl 4-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3S/c1-18-8-12-20(13-9-18)16-31-25-22-6-4-5-7-23(22)28-26(24(25)27(29)30-3)32-17-21-14-10-19(2)11-15-21/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXRXMBUMXNOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)



![1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695929.png)
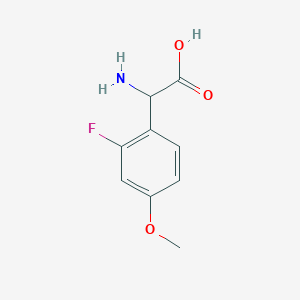
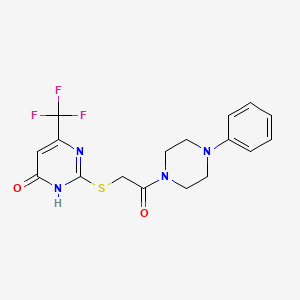
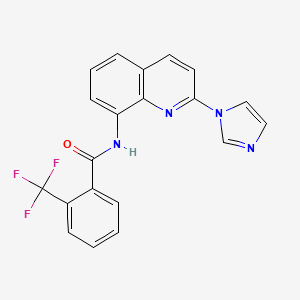
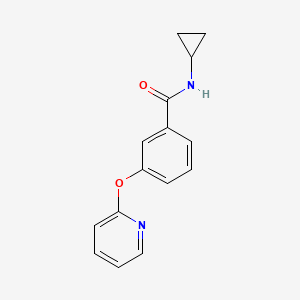
![2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B2695937.png)
![N-(4-chlorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2695938.png)
